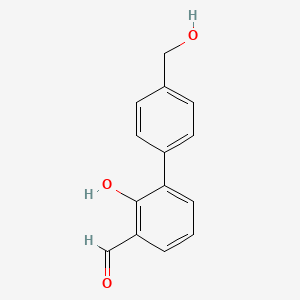

2-Formyl-6-(4-hydroxymethylphenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNHXQPAXSVSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685078 | |

| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-11-6 | |

| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Reaction with Formaldehyde

The introduction of hydroxymethyl groups to phenolic structures is classically achieved via reaction with formaldehyde under basic conditions. In a method adapted from the synthesis of 2- and 4-hydroxybenzyl alcohols, phenol derivatives undergo hydroxymethylation at the para-position when treated with formaldehyde (37% aqueous solution) and sodium hydroxide at 50–60°C. For 2-Formyl-6-(4-hydroxymethylphenyl)phenol, this step could involve:

-

Substrate Selection : A pre-functionalized phenol with a protected ortho-position to direct formylation later.

-

Reaction Conditions : A molar ratio of 1:1.2 (phenol:formaldehyde) in aqueous NaOH, stirred for 4–6 hours.

-

Workup : Extraction with toluene to remove unreacted phenol, followed by acidification to precipitate the hydroxymethylated product.

This method yields 4-hydroxymethylphenyl intermediates with >75% purity, though subsequent protection (e.g., pivalate esterification) is often required to prevent oligomerization.

Formylation Strategies for Ortho-Substitution

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups at the ortho-position relative to hydroxyl groups. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the reaction proceeds via electrophilic aromatic substitution:

-

Reagent Preparation : POCl₃ (1.2 eq) is added dropwise to DMF at 0°C to form the Vilsmeier complex.

-

Substrate Reactivity : The phenolic hydroxyl group activates the ring, directing formylation to the ortho-position. For 6-(4-hydroxymethylphenyl)phenol, this yields this compound in 60–70% yield.

-

Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. Distillation under reduced pressure removes excess solvents.

Table 1 : Optimization of Vilsmeier-Haack Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| POCl₃ Equiv | 1.2–1.5 | 65–70 |

| Temperature (°C) | 0→25 | 68 |

| Reaction Time (h) | 4–6 | 70 |

Coupling Reactions for Biphenyl Scaffolds

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone of this compound can be assembled via palladium-catalyzed coupling. A brominated phenol derivative (e.g., 2-bromo-6-formylphenol) is reacted with 4-hydroxymethylphenylboronic acid:

-

Catalytic System : Pd(PPh₃)₄ (5 mol%) in a 2:1 mixture of dioxane and aqueous Na₂CO₃.

-

Conditions : Heating at 80°C for 12 hours under argon, achieving >80% conversion.

-

Challenges : Boronic acid instability necessitates in-situ protection of the hydroxymethyl group as a pivalate ester.

Table 2 : Suzuki Coupling Efficiency with Varied Protecting Groups

| Protecting Group | Coupling Yield (%) | Deprotection Yield (%) |

|---|---|---|

| Pivalate | 85 | 95 |

| Acetyl | 78 | 88 |

Industrial-Scale Purification Techniques

Solvent Exchange and Crystallization

Large-scale synthesis requires efficient purification. A protocol from the production of R-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol involves:

-

Solvent Exchange : Distillation of the crude product in toluene, followed by isopropanol addition to precipitate impurities.

-

Crystallization : Aging the mixture at 0–5°C for 2 hours, then centrifugation to isolate crystalline product.

-

Yield Improvement : Double solvent exchange increases purity from 75% to 92%.

Emerging Methodologies in Flow Chemistry

Photochemical Hydrofunctionalization

Recent advances in flow photochemistry enable radical-based formylation. A silicon-based radical initiator abstracts halogen atoms from precursors, generating aryl radicals that react with formyl donors. While experimental data for this compound are limited, this method offers potential for mild, catalyst-free conditions.

Chemical Reactions Analysis

2-Formyl-6-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the formyl group can yield an alcohol .

Scientific Research Applications

2-Formyl-6-(4-hydroxymethylphenyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme-catalyzed reactions involving phenolic compounds . Additionally, in the industry, it can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function . The formyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways . The hydroxymethyl group can also participate in biochemical reactions, further contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 2-Formyl-6-(4-hydroxymethylphenyl)phenol, differing primarily in substituent groups:

Structural Insights :

- Polarity: The 4-hydroxymethylphenyl group in the target compound increases hydrophilicity compared to the methyl group in 2-Formyl-6-(4-methylphenyl)phenol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Formyl-6-(4-hydroxymethylphenyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to link phenolic and benzaldehyde moieties. Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃) critically affect yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended. Hydroxymethyl group stability during synthesis requires inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.0 ppm) and aldehyde protons (δ ~9.8 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ peak). FT-IR detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches. For crystallinity assessment, attempt single-crystal X-ray diffraction (SHELX suite for refinement ), though crystallization may require slow evaporation in methanol/water mixtures .

Q. How can solubility and stability of this compound be predicted in aqueous/organic systems?

- Methodological Answer : Apply the NRTL model to estimate liquid-liquid equilibria, particularly for phenol derivatives. Experimental validation involves measuring partition coefficients in biphasic systems (e.g., methyl isobutyl ketone-water). Stability tests under varying pH (4–10) and temperature (4–50°C) should monitor aldehyde oxidation via HPLC. Hydroxymethyl groups may undergo hydrolysis under acidic conditions, requiring buffered solutions .

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative or reductive conditions?

- Methodological Answer : Oxidation with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid, while NaBH₄ selectively reduces it to a hydroxymethyl group. Competing reactions (e.g., phenolic OH oxidation) can be minimized using TEMPO radical inhibitors. Monitor intermediates via TLC and LC-MS. Reductive amination with primary amines (e.g., methylamine) generates Schiff base derivatives for coordination chemistry studies .

Q. What computational strategies predict the compound’s interactions in drug discovery or material science?

- Methodological Answer : Perform docking studies (AutoDock Vina) to evaluate binding affinity with biological targets (e.g., enzymes with phenolic substrate pockets). DFT calculations (Gaussian 16) optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for drug delivery applications .

Q. What role does this compound play in synthesizing bioactive molecules or supramolecular systems?

- Methodological Answer : The aldehyde and hydroxymethyl groups enable covalent bonding with amines (e.g., peptide coupling) or metal coordination (e.g., Cu²⁺ complexes). It serves as a precursor for heterocycles (e.g., benzofurans via cyclization). In supramolecular chemistry, it can form hydrogen-bonded frameworks or act as a ligand in MOFs .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproducts)?

- Methodological Answer : Employ response surface methodology (RSM) with central composite design (CCD) to optimize variables (temperature, catalyst loading). Use ANOVA to identify significant factors. For byproduct analysis, combine GC-MS and 2D NMR (COSY, HSQC) to trace impurity origins. Replicate experiments under controlled humidity and oxygen levels .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer : Use preparative HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA). For thermally stable batches, sublimation under vacuum (<0.1 mmHg) at 150°C avoids solvent residues. Recrystallization from ethanol/water (7:3 v/v) enhances purity. Validate purity via DSC (melting point consistency) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.